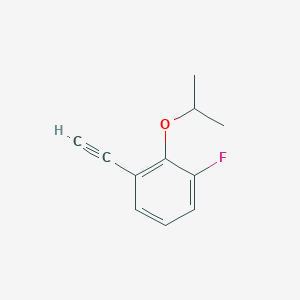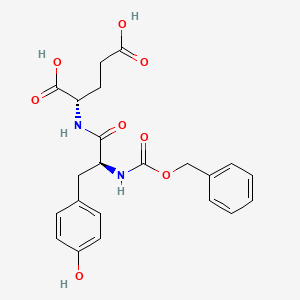
2-(3-Bromophenoxy)acetaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Bromophenoxy)acetaldehyde: is an organic compound characterized by the presence of a bromine atom attached to a phenoxy group, which is further connected to an acetaldehyde moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Bromophenoxy)acetaldehyde can be achieved through several methods. One common approach involves the bromination of phenoxyacetaldehyde. This process typically requires the use of bromine or a brominating agent under controlled conditions to ensure selective bromination at the desired position on the phenoxy ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactions. These reactions are often carried out in specialized reactors designed to handle the exothermic nature of bromination. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 2-(3-Bromophenoxy)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the bromine atom.
Major Products Formed:
Oxidation: 2-(3-Bromophenoxy)acetic acid.
Reduction: 2-(3-Bromophenoxy)ethanol.
Substitution: Various substituted phenoxyacetaldehydes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(3-Bromophenoxy)acetaldehyde has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: Used in the production of agrochemicals, dyes, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-(3-Bromophenoxy)acetaldehyde involves its reactivity as an aldehyde and the presence of the bromine atom. The aldehyde group can undergo nucleophilic addition reactions, while the bromine atom can participate in substitution reactions. These properties make it a versatile intermediate in organic synthesis.
Comparación Con Compuestos Similares
2-(4-Bromophenoxy)acetaldehyde: Similar structure but with the bromine atom at the para position.
2-(2-Bromophenoxy)acetaldehyde: Bromine atom at the ortho position.
2-(3-Chlorophenoxy)acetaldehyde: Chlorine atom instead of bromine.
Uniqueness: 2-(3-Bromophenoxy)acetaldehyde is unique due to the specific positioning of the bromine atom, which can influence its reactivity and the types of reactions it undergoes. This positional isomerism can lead to different chemical and physical properties compared to its ortho and para counterparts.
Propiedades
Fórmula molecular |
C8H7BrO2 |
|---|---|
Peso molecular |
215.04 g/mol |
Nombre IUPAC |
2-(3-bromophenoxy)acetaldehyde |
InChI |
InChI=1S/C8H7BrO2/c9-7-2-1-3-8(6-7)11-5-4-10/h1-4,6H,5H2 |
Clave InChI |
LEDARMCYSOZPAX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)Br)OCC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Cyclopropyl[6-(trifluoromethyl)pyridin-3-yl]methanamine](/img/structure/B12069600.png)









